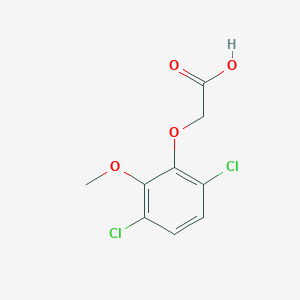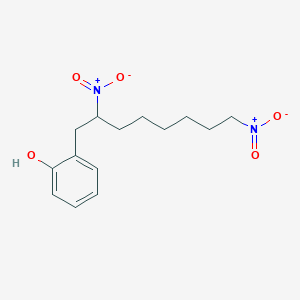![molecular formula C34H68N2O2 B12646571 N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] CAS No. 85098-99-3](/img/structure/B12646571.png)
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide]: is a synthetic organic compound with the molecular formula C34H68N2O2 and a molecular weight of 536.91592 . It is known for its unique chemical structure, which includes two long alkyl chains attached to an ethanediyl bisamide core. This compound is used in various industrial and scientific applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] typically involves the reaction of 1,2-diaminoethane with 2-hexyldecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, including distillation and crystallization .
化学反应分析
Types of Reactions
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
科学研究应用
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
作用机制
The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
相似化合物的比较
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can be compared with other similar compounds, such as:
- N,N’-1,2-ethanediylbis[2-octyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-dodecyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-tetradecyldecan-1-amide]
These compounds share a similar ethanediyl bisamide core but differ in the length and branching of their alkyl chains. The unique properties of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide], such as its specific chain length and branching, contribute to its distinct chemical and physical properties, making it suitable for specific applications .
属性
CAS 编号 |
85098-99-3 |
|---|---|
分子式 |
C34H68N2O2 |
分子量 |
536.9 g/mol |
IUPAC 名称 |
2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38) |
InChI 键 |
RMORRUPNCCULDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



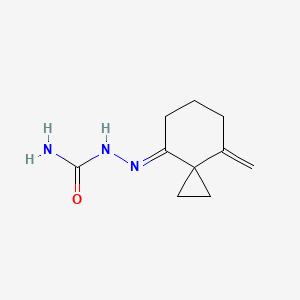

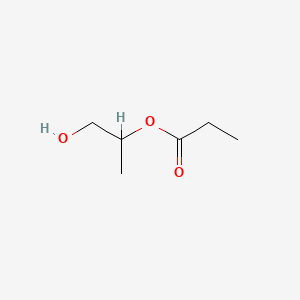
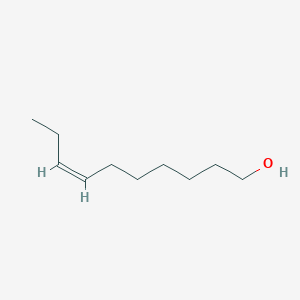
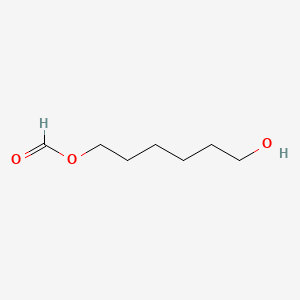
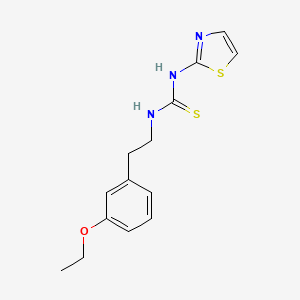

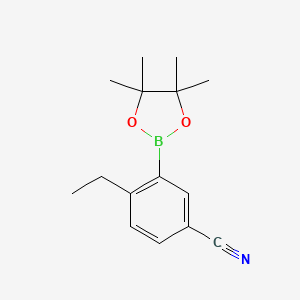
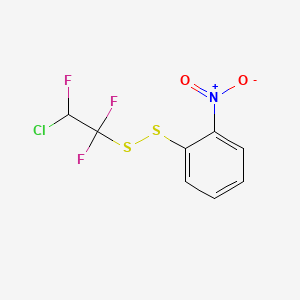
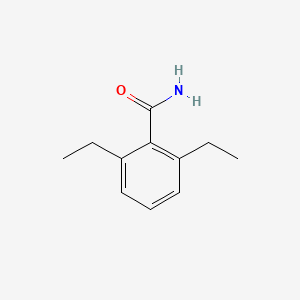
![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
